molecular formula C16H17NO B093673 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol CAS No. 18409-76-2

2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

Cat. No. B093673
CAS RN: 18409-76-2
M. Wt: 239.31 g/mol
InChI Key: PNVBVIRIZTVNSG-UHFFFAOYSA-N
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Description

This compound is a derivative of isoindole, a heterocyclic organic compound consisting of an indole partially saturated with two double bonds . The structure also suggests the presence of a phenyl group (a ring of 6 carbon atoms, C6H5-) and an ethanol group (C2H5OH).


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, isoindole derivatives can be synthesized from phthalic anhydride and various other compounds . The exact method would depend on the specific substituents and their positions on the isoindole ring.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoindole ring, the phenyl group, and the ethanol group. Isoindole derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

  • Synthesis of Benzoxazocine and Benzoxazonine Derivatives : Bremner and Thirasasana (1982) demonstrated that reacting cyanogen bromide with 2-(1-phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol leads to the synthesis of benzoxazocine and benzoxazonine derivatives, which are useful in creating the analgesic Nefopam (Bremner & Thirasasana, 1982).

  • Antimicrobial Agents : Kottapalle and Shinde (2021) synthesized compounds with antimicrobial properties by reacting 2-(1-phenyl-2,3-dihydro-1H-isoindol-2-yl)ethanol derivatives. These compounds showed significant antibacterial and antifungal activities (Kottapalle & Shinde, 2021).

  • Molecular Structure Studies : Percino et al. (2015) focused on the molecular structure of a similar compound, 1-phenyl-2-(2-pyridyl)ethanol, revealing insights into its stability and hydrogen bonds formation. Such information can be crucial in the development of related compounds (Percino et al., 2015).

  • Controlled Release of Bioactives : Zarandona et al. (2020) developed chitosan films containing β-cyclodextrin inclusion complexes with 2-phenyl ethanol for controlled release. This approach is significant in food and pharmaceutical applications for stabilizing volatile compounds (Zarandona et al., 2020).

  • Green Chemistry in Chemical Production : Yadav and Lawate (2011) described a green chemistry approach to producing 2-phenyl ethanol, an important chemical in perfumes and soaps, via hydrogenation of styrene oxide. This method is environmentally friendly and efficient (Yadav & Lawate, 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, some isoindole derivatives are known to inhibit cyclooxygenase, an enzyme involved in inflammation .

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and potential applications. Given the wide range of biological activities exhibited by isoindole derivatives , this compound could have potential uses in medicinal chemistry.

properties

IUPAC Name

2-(1-phenyl-1,3-dihydroisoindol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-11-10-17-12-14-8-4-5-9-15(14)16(17)13-6-2-1-3-7-13/h1-9,16,18H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVBVIRIZTVNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1CCO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517629
Record name 2-(1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

CAS RN

18409-76-2
Record name 2-(1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol
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Reactant of Route 6
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol

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